molecular formula C24H22N2O B11978693 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] CAS No. 303060-52-8

2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]

Cat. No.: B11978693
CAS No.: 303060-52-8
M. Wt: 354.4 g/mol
InChI Key: KOOOCPPGGIKIKX-UHFFFAOYSA-N
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Description

The compound 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] is a spirocyclic heterocycle featuring a fused benzo-pyrazolo-oxazine core linked to a cyclopentane ring via a spiro junction. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely characteristics. Key inferred properties include:

  • Molecular formula: Likely ~C₂₅H₂₁N₃O (based on cyclopentane spiro analogs in and ).
  • Structural features: Rigid spiro architecture, π-conjugated naphthyl group, and fused heterocyclic system.
  • Potential applications: Antimicrobial or agrochemical roles, as suggested by related pyrazolo-oxazines ().

Properties

CAS No.

303060-52-8

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C24H22N2O/c1-2-8-18-15-19(12-11-17(18)7-1)21-16-22-20-9-3-4-10-23(20)27-24(26(22)25-21)13-5-6-14-24/h1-4,7-12,15,22H,5-6,13-14,16H2

InChI Key

KOOOCPPGGIKIKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes to form the naphthalen-2-yl aniline intermediate . This intermediate can then undergo further cyclization and functionalization to yield the final spirocyclic compound.

Industrial Production Methods

Industrial production of such complex organic molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes careful control of temperature, solvent choice, and catalyst loading. The use of continuous flow reactors can also enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights critical differences in substituents, spiro rings, and molecular properties among analogs:

Compound Name Spiro Component Substituents Molecular Formula Key Features/Activity Source
Target Compound Cyclopentane 2-naphthalen-2-yl ~C₂₅H₂₁N₃O N/A (inferred) -
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[...]oxazine-5,1'-cyclohexane () Cyclohexane 4-chlorophenyl, 7-methoxy C₂₅H₂₃ClN₂O₂ Higher lipophilicity (Cl, OCH₃)
5-(3-Bromophenyl)-2-(naphthalen-2-yl)-1,10b-dihydropyrazolo[...]oxazine () Non-spiro 3-bromophenyl, 2-naphthyl C₂₅H₁₈BrN₃O Enhanced halogen interactions
9-Chloro-2-phenyl-1,10b-dihydrospiro[...]oxazine-5,1'-cyclohexane () Cyclohexane 9-chloro, 2-phenyl C₂₃H₂₁ClN₂O Smaller spiro ring; chloro substituent
2'-(4-Chlorophenyl)-7'-methoxyspiro[cyclopentane-1,5'-[...]oxazine] () Cyclopentane 4-chlorophenyl, 7-methoxy C₂₄H₂₁ClN₂O₂ Closest spiro analog to target
2-(Naphthalen-2-yl)-1'-propylspiro[...]piperidine () Piperidine 2-naphthyl, 1'-propyl C₂₇H₂₉N₃O Flexible spiro sidechain

Key Observations :

  • Spiro Ring Size: Cyclopentane (target) vs. cyclohexane () vs. piperidine ().
  • Substituent Effects : The naphthyl group (target, ) increases steric bulk and π-stacking capacity compared to phenyl or chlorophenyl analogs.
  • Halogen vs. Methoxy : Bromo/chloro substituents () may improve lipophilicity and membrane permeability, whereas methoxy groups () enhance solubility.

Comparative Activity Trends :

  • Electron-Withdrawing Groups (e.g., nitro in ): Improve reactivity but may reduce bioavailability due to polarity.
  • Bulkier Substituents (e.g., naphthyl in target): Could delay metabolic degradation, extending half-life.

Yield Comparison :

  • Microwave synthesis (): ~75–85% yield.
  • Conventional methods: ~50–60% yield.

Biological Activity

The compound 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane is a complex organic molecule characterized by its unique structural features that include a naphthalene moiety and a spiro-linked oxazine and pyrazole framework. This intricate arrangement suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C18H18N2OC_{18}H_{18}N_{2}O, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The compound's structure allows for diverse chemical reactivity and biological activity.

Biological Activity

Preliminary studies suggest that 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane may exhibit several pharmacological properties:

  • Antitumor Activity : Similar compounds have shown effectiveness in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : The presence of heterocyclic rings often correlates with antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some derivatives have been studied for their potential to protect neuronal cells from damage.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the presence of nitrogen and oxygen functionalities suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The unique spirocyclic structure may confer distinct pharmacological properties not observed in other similar compounds.

Compound NameStructural FeaturesBiological Activity
2-(Phenyl)-1'-propyl-pyrazolo[3,4-b]quinolinContains pyrazole and quinolineAntitumor
3-(Naphthalen-2-yl)-4-methyl-pyrrolePyrrole ring with naphthaleneAntimicrobial
6-(Naphthalen-2-yl)-imidazo[2,1-b][1,3]thiazoleImidazole and thiazole ringsAntidepressant

Case Studies

Research has indicated that compounds structurally similar to 2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane exhibit significant biological activities. For instance:

  • Antitumor Studies : In vitro studies demonstrated that derivatives effectively inhibited the growth of cancer cell lines by inducing apoptosis.
  • Antimicrobial Testing : Several analogs were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Neuroprotection : Research involving neuroblastoma cells indicated that certain derivatives could mitigate oxidative stress-induced cell death.

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